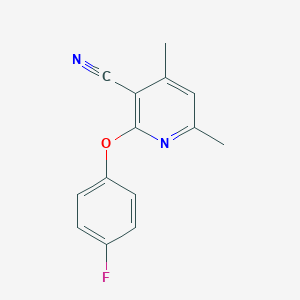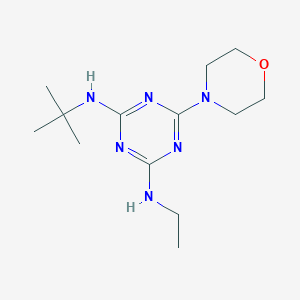![molecular formula C17H17Cl2N5 B5577688 1-(2,4-dichlorobenzyl)-4-(1-piperidinyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B5577688.png)
1-(2,4-dichlorobenzyl)-4-(1-piperidinyl)-1H-pyrazolo[3,4-d]pyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of pyrazolo[1,5-a]pyrimidine derivatives, closely related to the compound , involves the reaction of sodium salt of 3-hydroxy-(1-pyridin-2-yl)prop-2-en-1-one or sodium salt of 3-hydroxy-1-(pyridin-3-yl)prop-2-en-1-one with different heterocyclic amines in piperidenium acetate. This process allows for the creation of various derivatives through the interaction with halogenated compounds, showcasing the compound's synthetic versatility and adaptability for modifications (Mohamed et al., 2011).
Molecular Structure Analysis
Molecular modeling studies have been conducted on pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidines to understand their interaction with adenosine receptors, indicating the significance of the compound's structure for its biological activity. These studies help in rationalizing structure-activity relationships and the selectivity profile of new ligands, highlighting the compound’s potential as a scaffold for developing adenosine receptor antagonists (Baraldi et al., 2012).
Chemical Reactions and Properties
The compound exhibits a strong ability to form copper(II) complexes, as demonstrated by the synthesis and analysis of copper(II) complexes based on a new chelating pyrazolylpyrimidine ligand. This property underscores the compound’s utility in forming stable metal complexes, which could be explored for various applications, including catalysis and material science (Bushuev et al., 2010).
Physical Properties Analysis
The crystalline structure and hydrogen bonding patterns of N4-substituted 1H-pyrazolo[3,4-d]pyrimidine-4,6-diamines, related to the compound, have been extensively studied. These analyses provide insight into the compound's physical properties, such as solubility and crystallinity, which are crucial for its formulation and application in various domains (Trilleras et al., 2008).
Chemical Properties Analysis
The antiviral activity of pyrazolo[3,4-d]pyrimidines, related to the structural framework of the compound , underscores the chemical properties that make these compounds attractive for pharmaceutical development. Specifically, derivatives have shown specificity and potency against human enteroviruses, indicating the potential of the compound's framework for designing antiviral agents (Chern et al., 2004).
科学的研究の応用
Antiviral and Cytotoxic Agents
Compounds related to pyrazolo[3,4-d]pyrimidine have been synthesized and assessed for their antiviral and cytotoxic activities. Some compounds showed activity against herpes simplex virus-1 (HSV-1) and human immunodeficiency virus-1 (HIV-1). Moreover, certain derivatives exhibited broad-spectrum antitumor activities, with moderate selectivity toward leukemia cell lines. This suggests the potential of these compounds in developing treatments for viral infections and cancer (El-Subbagh et al., 2000).
Human A₃ Adenosine Receptor Antagonists
Research into pyrazolo[3,4-d]pyrimidines has also included the development of water-soluble antagonists for the human A₃ adenosine receptor, an attractive target for therapeutic intervention. Modifications to improve water solubility at physiological pH have led to compounds suitable for intravenous infusion, highlighting their potential in medical applications (Baraldi et al., 2012).
Antitumor and Anti-inflammatory Agents
Novel pyrazolopyrimidine and pyrazolotriazine derivatives containing a sulfonyl moiety have been prepared, demonstrating antimicrobial activity. Some of these compounds were found to be active, indicating their utility as antitumor and anti-inflammatory agents (Ammar et al., 2004).
Enterovirus Inhibitors
A series of pyrazolo[3,4-d]pyrimidines have shown significant antiviral activity against human enteroviruses, particularly coxsackieviruses, at nanomolar concentrations. These findings suggest a new class of potent antiviral agents for the treatment of enteroviral infections (Chern et al., 2004).
Nanosystem Drug Delivery
To overcome poor aqueous solubility, a study focused on developing albumin nanoparticles and liposomes for the delivery of pyrazolo[3,4-d]pyrimidines. This approach successfully improved the solubility profile and pharmacokinetic properties of these compounds, enhancing their potential as clinical drug candidates (Vignaroli et al., 2016).
特性
IUPAC Name |
1-[(2,4-dichlorophenyl)methyl]-4-piperidin-1-ylpyrazolo[3,4-d]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17Cl2N5/c18-13-5-4-12(15(19)8-13)10-24-17-14(9-22-24)16(20-11-21-17)23-6-2-1-3-7-23/h4-5,8-9,11H,1-3,6-7,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEODDBOTSQPOTE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=NC=NC3=C2C=NN3CC4=C(C=C(C=C4)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17Cl2N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-({1-[(6-methoxy-3-methyl-1-benzofuran-2-yl)carbonyl]-4-piperidinyl}oxy)pyridine](/img/structure/B5577610.png)



![1-(4-methylphenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]ethanone](/img/structure/B5577633.png)
![N-{2-[2-(2-chlorobenzylidene)hydrazino]-2-oxoethyl}-N-(4-methoxyphenyl)benzenesulfonamide](/img/structure/B5577635.png)
![N-[(benzylamino)carbonyl]-4-chlorobenzamide](/img/structure/B5577645.png)
![N-methyl-4-{[(4-phenoxyphenyl)amino]sulfonyl}-2-thiophenecarboxamide](/img/structure/B5577647.png)
![2-[3-(methoxymethyl)-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl]-N-methyl-N-(1,3-thiazol-2-ylmethyl)acetamide](/img/structure/B5577662.png)

![4-[(6,7-dimethoxy-3,4-dihydro-2(1H)-isoquinolinyl)sulfonyl]-N-methyl-2-thiophenecarboxamide](/img/structure/B5577675.png)

![1-cyclopropyl-N-[3-(1H-indol-1-yl)propyl]-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B5577682.png)
![3-{[(3-mercapto-5-phenyl-4H-1,2,4-triazol-4-yl)imino]methyl}phenol](/img/structure/B5577706.png)